1,3-Dichloro-5,5-dimethylhydantoin

Description

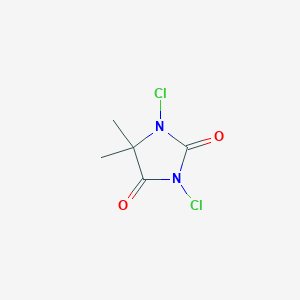

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGZUUPPQEDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2 | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024985 | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414 °F (turns brown). Chlorine gas evolves at temperatures > 410 °F. (NTP, 1992), Dry Powder, White powder with a chlorine-like odor; [NIOSH], White powder with a chlorine-like odor. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes at 212 °F (NTP, 1992), 212 ° (sublimes) | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

346 °F (NIOSH, 2023), 346 °F | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reaction (NTP, 1992), Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene, In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C., 0.2% | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5 at 20 °C/20 °C, 1.5 | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000024 [mmHg] | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Four-sided, pointed prisms from chloroform, White powder | |

CAS No. |

118-52-5 | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70H8B2WWTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

270 °F (NTP, 1992), 132 °C, 270 °F | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Biltz and Slotta Synthesis of 1,3-Dichloro-5,5-dimethylhydantoin: A Technical Overview and Modern Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the original synthesis of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as first described by Biltz and Slotta in 1926. While honoring the foundational work, this document presents a modernized experimental protocol, reflecting contemporary standards for process control and safety. Quantitative data regarding the physical and chemical properties of DCDMH are summarized for easy reference, and a visual representation of the synthesis workflow is provided.

Core Synthesis and Physicochemical Data

The seminal work by Biltz and Slotta established a straightforward method for the synthesis of this compound. The process involves the direct chlorination of 5,5-dimethylhydantoin (B190458) by passing chlorine gas through an aqueous solution of the starting material. This method has been refined over the years to improve yield, purity, and safety.

The resulting product, this compound, is a white crystalline solid with a chlorine-like odor. It serves as a significant chlorinating agent and disinfectant. Key quantitative data for this compound are presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 197.02 g/mol |

| Melting Point | 132 °C |

| Density (at 20°C) | 1.5 g/cm³ |

| Appearance | White powder or crystals |

| Odor | Chlorine-like |

Table 2: Solubility of this compound at 25 °C

| Solvent | Solubility |

| Water | 0.21% |

| Chloroform | 14% |

| Methylene Chloride | 30.0% |

| Carbon Tetrachloride | 12.5% |

| Benzene | 9.2% |

Experimental Protocol: A Modernized Approach

The following protocol is a contemporary adaptation of the Biltz and Slotta synthesis, incorporating precise control of reaction parameters for improved reproducibility and safety.

Materials:

-

5,5-Dimethylhydantoin

-

Sodium Hydroxide (B78521) (flake or pellets)

-

Chlorine Gas

-

Deionized Water

-

Ice

Equipment:

-

Jacketed glass reactor with overhead stirrer, gas inlet tube, pH probe, and temperature probe

-

Cooling circulator

-

Scrubber system for chlorine gas

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Preparation of the Reaction Mixture: In the jacketed glass reactor, dissolve 5,5-dimethylhydantoin and sodium hydroxide in deionized water. The sodium hydroxide is used to form the sodium salt of the hydantoin, which is more soluble and reactive.

-

Cooling: Circulate a coolant through the reactor jacket to bring the temperature of the solution to between 5 and 15 °C.

-

Chlorination: Subsurface, introduce chlorine gas into the vigorously stirred reaction mixture. Maintain the temperature between 5 and 20 °C throughout the addition.

-

pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. The addition of chlorine gas will cause the pH to decrease. The reaction is considered complete when the pH reaches a value between 6.0 and 7.0.

-

Isolation of the Product: Once the reaction is complete, stop the flow of chlorine gas. The solid this compound product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

-

Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1,3-Dichloro-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH). The information is presented in a structured format to facilitate easy reference and comparison, supplemented with detailed experimental protocols and logical workflows for its characterization.

Physicochemical Properties

This compound is a white crystalline powder with a mild chlorine-like odor.[1][2][3] It is a stable compound but also a strong oxidizer.[3][4] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₆Cl₂N₂O₂ | [5][6] |

| Molecular Weight | 197.02 g/mol | [2][5][6] |

| Appearance | White to almost white powder | [2][5] |

| Melting Point | 130 - 136 °C | [4][5][6][7] |

| Boiling Point | Sublimes at 212 °F (100 °C); Decomposes at higher temperatures | [1][2][8] |

| Density | 1.5 g/cm³ | [4][5][9] |

| Flash Point | 174 °C (345.2 °F) | [4][6] |

| Vapor Pressure | 0.153 mmHg at 25°C | [9] |

| pKa | -3.44 ± 0.40 (Predicted) | [9][10] |

| Refractive Index | 1.57 | [5] |

Solubility Profile

The solubility of this compound has been determined in water and various organic solvents. This information is crucial for its application in different formulations and reaction conditions.

| Solvent | Solubility (at 25 °C) | References |

| Water | 0.21 g/100 mL (0.21%) | [3][4][6] |

| Methylene Chloride | 30% | [6] |

| Chloroform | 14% | [6] |

| Carbon Tetrachloride | 12.5% | [6] |

| Benzene | 9.2% | [6] |

| Chlorinated Solvents | Freely soluble | [6] |

| Ether | Soluble | [11] |

| Alcohol | Soluble | [11] |

Experimental Protocols

Detailed experimental procedures are essential for the verification and reproduction of physicochemical data. Below are generalized protocols for determining key properties of hydantoin (B18101) derivatives.

3.1. Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

3.2. Determination of Solubility

The equilibrium solubility method is commonly employed to determine the solubility of a compound in a specific solvent.

-

Apparatus: Analytical balance, thermostatically controlled shaker or water bath, filtration apparatus (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

3.3. Assay by Iodometric Titration

The purity of this compound, particularly its available chlorine content, can be determined by iodometric titration.[7]

-

Reagents: Potassium iodide (KI), standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, starch indicator solution, acetic acid.

-

Procedure:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent.

-

An excess of potassium iodide solution and acetic acid are added to the sample solution. The active chlorine in the compound oxidizes the iodide ions to iodine.

-

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate.

-

As the endpoint is approached (the solution turns pale yellow), a few drops of starch indicator are added, which forms a deep blue complex with the remaining iodine.

-

The titration is continued until the blue color disappears, indicating that all the iodine has reacted.

-

The percentage of available chlorine or the purity of the compound can be calculated from the volume of sodium thiosulfate solution used.

-

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

References

- 1. 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | Occupational Safety and Health Administration [osha.gov]

- 2. This compound | C5H6Cl2N2O2 | CID 8360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 118-52-5 [chemicalbook.com]

- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,3-ジクロロ-5,5-ジメチルヒダントイン available chlorine 68 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. lookchem.com [lookchem.com]

- 10. Page loading... [guidechem.com]

- 11. This compound or Dantoin Manufacturers, SDS [mubychem.com]

spectroscopic analysis of 1,3-Dichloro-5,5-dimethylhydantoin for structural elucidation

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Dichloro-5,5-dimethylhydantoin for Structural Elucidation

Introduction

This compound (DCDMH) is a heterocyclic organic compound belonging to the N-halamine class, known for its role as a disinfectant, biocide, and versatile chlorinating agent in organic synthesis.[1] Its IUPAC name is 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione.[2] The precise confirmation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This technical guide provides a comprehensive overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—for the unambiguous structural elucidation of DCDMH.

Molecular Structure and Spectroscopic Correlation

The structure of DCDMH features a five-membered hydantoin (B18101) ring, two methyl groups at the C5 position, two carbonyl groups, and two chlorine atoms attached to the nitrogen atoms. Each of these functional groups produces a characteristic signal in different spectroscopic analyses, which, when combined, provide a complete structural picture.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1,3-Dichloro-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1,3-Dichloro-5,5-dimethylhydantoin. Due to the limited availability of publicly accessible, quantitative spectral data, this guide synthesizes predicted values, related compound data, and general principles of NMR spectroscopy to offer a robust analytical framework for researchers.

Introduction

This compound is a significant compound in various chemical and pharmaceutical applications, primarily known for its role as a disinfectant, biocide, and a source of electrophilic chlorine in organic synthesis. A thorough understanding of its molecular structure, confirmed through techniques like NMR spectroscopy, is crucial for its application and for the development of new derivatives. This guide focuses on the 1H and 13C NMR spectral characteristics of this molecule.

Predicted NMR Spectral Data

Due to the molecular structure of this compound, which possesses a plane of symmetry, a simple NMR spectrum is anticipated. The two methyl groups at the C5 position are chemically equivalent, as are the two carbonyl carbons (C2 and C4) and the two nitrogen atoms.

1H NMR Spectral Data

The 1H NMR spectrum is expected to show a single signal corresponding to the six equivalent protons of the two methyl groups.

Table 1: Predicted 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 - 2.0 | Singlet | 6H | 2 x CH₃ |

Note: The exact chemical shift can vary depending on the solvent and concentration.

13C NMR Spectral Data

The 13C NMR spectrum is predicted to exhibit three distinct signals corresponding to the methyl carbons, the quaternary C5 carbon, and the two equivalent carbonyl carbons.

Table 2: Predicted 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~25 - 35 | 2 x C H₃ |

| ~60 - 70 | C (CH₃)₂ |

| ~170 - 180 | C =O |

Note: These are estimated chemical shift ranges and can be influenced by the solvent and experimental conditions.

Experimental Protocols

Sample Preparation:

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical as this compound is reactive with water.

-

Filtration: The resulting solution should be filtered through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Concentration: The final volume in the NMR tube should be adjusted to approximately 0.6-0.7 mL.

NMR Spectrometer Parameters:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

1H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

13C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Relaxation Delay: 2-5 seconds.

-

Logical Relationships: Hydrolysis Pathway

This compound is known to undergo hydrolysis in the presence of water. This process is fundamental to its action as a disinfectant, as it releases active chlorine species. The logical progression of this hydrolysis can be visualized as a multi-step pathway.

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for NMR Analysis

The general workflow for analyzing a sample of this compound using NMR spectroscopy involves several key stages, from sample preparation to final data analysis.

Caption: General experimental workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the 1H and 13C NMR spectral characteristics of this compound for professionals in research and drug development. While precise, experimentally-derived and publicly citable data is scarce, the predicted spectra, in conjunction with the provided experimental framework and logical pathways, offer a valuable resource for the analysis and application of this important chemical compound. Researchers are encouraged to perform their own spectral analysis to obtain precise data for their specific experimental conditions.

Technical Guide: Spectroscopic Analysis of 1,3-Dichloro-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) using mass spectrometry and infrared (IR) spectroscopy. The document details the spectral characteristics, experimental methodologies, and fragmentation pathways of this important industrial chemical.

Mass Spectrometry Analysis

Mass spectrometry of DCDMH reveals a characteristic fragmentation pattern that can be used for its identification and structural elucidation. The electron ionization (EI) mass spectrum shows a series of fragment ions resulting from the cleavage of the parent molecule.

Mass Spectrum Data

The quantitative data from the mass spectrum of this compound is summarized in the table below. The spectrum is characterized by a base peak at m/z 70. Due to the presence of two chlorine atoms, the molecular ion peak is expected to exhibit a characteristic isotopic cluster, however, it is not prominently observed in the provided spectrum, suggesting it is highly unstable under EI conditions.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 15 | 31.0 | [CH₃]⁺ |

| 28 | 18.9 | [CO]⁺ or [C₂H₄]⁺ |

| 39 | 14.5 | [C₃H₃]⁺ |

| 41 | 18.2 | [C₃H₅]⁺ |

| 42 | 18.9 | [C₃H₆]⁺ |

| 56 | 50.8 | [C₄H₈]⁺ |

| 70 | 100.0 | [C₄H₆O]⁺ or [C₃H₄NO]⁺ |

| 76 | 74.9 | [C₃H₆NCl]⁺ |

| 84 | 32.2 | [C₅H₆NO]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound in mass spectrometry can be rationalized through a series of cleavage events. The following diagram illustrates a plausible fragmentation pathway leading to the formation of the major observed ions.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of DCDMH shows characteristic absorption bands corresponding to the vibrations of its constituent bonds.

IR Spectrum Data

The following table summarizes the key absorption bands observed in the Fourier-transform infrared (FTIR) spectrum of this compound. The spectrum is dominated by strong absorptions from the carbonyl groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Medium | C-H stretch (methyl groups) |

| ~1770 | Strong | C=O stretch (asymmetric) |

| ~1720 | Strong | C=O stretch (symmetric) |

| ~1450 | Medium | C-H bend (methyl groups) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~850 | Medium | N-Cl stretch |

Experimental Protocols

The following sections detail the methodologies for acquiring the mass spectrometry and IR spectroscopy data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Experimental workflow for GC-MS analysis of this compound.

A standard protocol for the GC-MS analysis of chlorinated organic compounds can be adapted for DCDMH.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Experimental workflow for FTIR analysis of this compound.

The FTIR spectrum of solid this compound can be obtained using the KBr pellet method.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder.

-

Place the KBr pellet containing the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking are then performed to identify the absorption maxima.

References

The Unveiling of N-Chloro Compound Reactivity: An In-depth Technical Guide to DCDMH and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reactivity of N-chloro compounds, with a primary focus on 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). These compounds are versatile reagents in organic synthesis and hold significant importance in the development of pharmaceuticals due to their roles as potent oxidizing and chlorinating agents. This document delves into the core principles governing their reactivity, offering quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their scientific endeavors.

Core Principles of N-Chloro Compound Reactivity

N-chloro compounds, characterized by the presence of a nitrogen-chlorine (N-Cl) bond, are a class of electrophilic halogenating agents. Their reactivity is primarily dictated by the polarization of the N-Cl bond, which renders the chlorine atom electrophilic. DCDMH stands out as a stable, crystalline solid, making it a safer and more convenient alternative to gaseous chlorine.[1]

In aqueous or protic media, the reactivity of DCDMH is largely governed by its hydrolysis to form active chlorine species, namely hypochlorous acid (HOCl) and, in acidic conditions, the protonated form, H₂O⁺Cl.[2][3] The latter is a more potent electrophile and is often the primary oxidizing species in acidic media.[2] The equilibrium between these species is pH-dependent and plays a crucial role in the reaction kinetics and mechanism.

The general reactivity of N-chloro compounds like DCDMH extends to a variety of organic transformations, including:

-

Oxidation of alcohols, amino acids, and other functional groups. [2][4][5][6]

-

Chlorination of alkenes, alkynes, and aromatic compounds. [7]

-

Synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. [8][9][10]

Quantitative Reactivity Data of DCDMH

The reactivity of DCDMH in oxidation reactions has been the subject of numerous kinetic studies. These investigations provide valuable quantitative data on reaction rates and thermodynamic parameters, offering insights into the factors that control these transformations.

Kinetic Data

The oxidation of various organic substrates by DCDMH typically follows pseudo-first-order kinetics with respect to the oxidant when the substrate is in large excess.[2][6] The observed rate constants (k_obs) are influenced by substrate concentration, temperature, and pH.

Table 1: Observed Rate Constants (k_obs) for the Oxidation of Various Substrates by DCDMH

| Substrate | Conditions | k_obs (s⁻¹) | Reference(s) |

| ℓ-Alanine | [DCDMH] = 2.50 x 10⁻³ M, [H⁺] = 0.66 M, 30% aq. acetic acid, 303 K | Varies with [AA] | [2] |

| ℓ-Glycine | [DCDMH] = 2.50 x 10⁻³ M, [H⁺] = 0.50 M, 30% aq. acetic acid, 303 K | Varies with [AA] | [2] |

| ℓ-Leucine | [DCDMH] = 2.50 x 10⁻³ M, aq. acetic acid, 298-313 K | Varies with [AA] and [H⁺] | [5] |

| ℓ-Valine | [DCDMH] = 2.50 x 10⁻³ M, aq. acetic acid, 298-313 K | Varies with [AA] and [H⁺] | [5] |

| α-Crotyl Alcohol | [DCDMH] = 3.33 x 10⁻³ M, 80% aq. acetic acid, 308 K | Varies with [Substrate] | [4] |

| Cinnamyl Alcohol | [DCDMH] = 3.33 x 10⁻³ M, 80% aq. acetic acid, 308 K | Varies with [Substrate] | [4] |

Note: The rate constants are often reported as a function of substrate concentration, indicating a complex reaction mechanism.

Thermodynamic Parameters

Thermodynamic parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insights into the transition state of the reaction.

Table 2: Thermodynamic Parameters for the Oxidation of Amino Acids by DCDMH

| Amino Acid | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) | Reference(s) |

| ℓ-Leucine | 39.93 | 29.06 | -182.09 | 84.93 | [5] |

| ℓ-Valine | 40.06 | 29.47 | -185.03 | 85.47 | [5] |

| ℓ-Glycine | - | - | - | - | [2][3] |

| ℓ-Alanine | - | - | - | - | [2][3][6] |

Note: Data for Glycine and Alanine were mentioned to be determined in the references but not explicitly tabulated in the provided snippets.

Experimental Protocols

A fundamental aspect of studying the reactivity of N-chloro compounds is the ability to monitor the reaction progress accurately. Iodometric titration is a widely employed and reliable method for determining the concentration of DCDMH in a reaction mixture.[2][3]

Preparation of a Standard Solution of DCDMH

Materials:

-

Glacial acetic acid

-

Distilled or deionized water

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a desired amount of DCDMH using an analytical balance.

-

Dissolve the weighed DCDMH in a specific volume of glacial acetic acid in a volumetric flask.[4]

-

If an aqueous acetic acid solution is required, carefully add the appropriate volume of distilled water to the acetic acid solution of DCDMH.[2][3]

-

Store the solution in a dark, well-stoppered flask to prevent photochemical decomposition. The solution should be prepared fresh before use.[2]

Kinetic Measurement by Iodometric Titration

Materials:

-

Standardized DCDMH solution

-

Substrate solution

-

Thermostatted water bath

-

Reaction flasks

-

Pipettes

-

Potassium iodide (KI) solution

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution[3]

-

Starch indicator solution

Procedure:

-

Equilibrate the reactant solutions (DCDMH and substrate) to the desired reaction temperature in a thermostatted water bath.[2][3]

-

Initiate the reaction by mixing the requisite volumes of the reactant solutions in a reaction flask. The reaction is typically carried out under pseudo-first-order conditions, with the substrate in large excess.[2]

-

At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of potassium iodide solution. The unreacted DCDMH will oxidize the iodide ions (I⁻) to iodine (I₂).

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator. The endpoint is the disappearance of the blue color of the starch-iodine complex.

-

The concentration of unreacted DCDMH at each time point can be calculated from the volume of sodium thiosulfate consumed.

-

A plot of log([DCDMH]) versus time will yield a straight line for a first-order reaction, and the pseudo-first-order rate constant (k_obs) can be determined from the slope.[2]

Reaction Mechanisms and Pathways

The oxidation of organic substrates by DCDMH generally proceeds through a multi-step mechanism that involves the formation of an intermediate complex. Free radical pathways are typically ruled out.[2]

General Oxidation Pathway

The following diagram illustrates the generally accepted mechanism for the oxidation of a substrate (S) by DCDMH in an acidic aqueous medium.

Caption: General reaction pathway for the oxidation of a substrate by DCDMH.

Oxidation of Amino Acids

In the case of amino acids, the substrate exists as a zwitterion in the reaction medium. The electrophilic chlorine species (H₂O⁺Cl) attacks the carboxylate group, leading to the formation of an unstable intermediate that subsequently undergoes decarboxylation and hydrolysis to yield an aldehyde.[2][6]

Caption: Proposed mechanism for the oxidation of an amino acid by DCDMH.

Applications in Drug Development and Medicinal Chemistry

The reactivity of N-chloro compounds is not only of academic interest but also has significant practical implications in the pharmaceutical industry.

-

Synthesis of Chlorinated Pharmaceuticals: The selective chlorination capabilities of DCDMH make it a valuable reagent in the synthesis of chlorinated drug molecules.[7] Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Precursors for Nitrogen-Containing Heterocycles: N-chloro compounds can serve as precursors for the synthesis of various nitrogen-containing heterocycles, which are foundational structures in a vast number of FDA-approved drugs.[8][9][10] The ability to introduce nitrogen and chlorine simultaneously or sequentially provides a powerful tool for building molecular complexity.

-

Antimicrobial Agents: The antimicrobial properties of hydantoin (B18101) derivatives, including N-chloro hydantoins, are well-documented.[12][13][14] Their mechanism of action is believed to involve the disruption of bacterial cell membranes and the oxidative inactivation of essential enzymes.[12] This makes them promising candidates for the development of new antibiotics to combat drug-resistant pathogens.

Comparative Reactivity of N-Chloro Compounds

While DCDMH is a versatile reagent, other N-chloro compounds such as N-chlorosuccinimide (NCS) and Chloramine-T also find widespread use. The choice of reagent often depends on the specific substrate and desired reaction outcome.

-

DCDMH vs. NCS: In some instances, DCDMH has been found to be a milder and more selective chlorinating agent than sulfuryl chloride.[15] Its reactivity relative to NCS can be advantageous in certain synthetic transformations, such as in the large-scale preparation of Davis' oxaziridine.

-

Chloramine-T: Chloramine-T is another important N-chloro compound used for oxidation and chlorination reactions. Comparative kinetic studies, where available, can guide the rational selection of the most appropriate reagent for a given transformation.

The following workflow provides a general framework for conducting and analyzing kinetic experiments with N-chloro compounds.

Caption: Experimental workflow for kinetic analysis of N-chloro compound reactivity.

Conclusion

This compound and other N-chloro compounds are powerful tools in the arsenal (B13267) of chemists and pharmaceutical scientists. Their reactivity as oxidizing and chlorinating agents, coupled with their relative stability and ease of handling, makes them indispensable for a wide range of applications. A thorough understanding of their reaction kinetics, mechanisms, and the factors that influence their reactivity is crucial for their effective utilization in both fundamental research and the development of new therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these versatile reagents.

References

- 1. This compound available chlorine 68 118-52-5 [sigmaaldrich.com]

- 2. arcjournals.org [arcjournals.org]

- 3. irejournals.com [irejournals.com]

- 4. ijsdr.org [ijsdr.org]

- 5. arcjournals.org [arcjournals.org]

- 6. arcjournals.org [arcjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 10. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alkalisci.com [alkalisci.com]

- 12. researchgate.net [researchgate.net]

- 13. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 1,3-Dichloro-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH), a versatile N-halamine compound. It covers its fundamental chemical identity, physicochemical properties, toxicological data, detailed experimental protocols for its synthesis and application, and key reaction mechanisms.

Chemical Identity and Properties

This compound, commonly known by the acronym DCDMH, is a heterocyclic organic compound. It serves as a stable source of active chlorine, making it a potent oxidizing and chlorinating agent.[1]

-

CAS Number: 118-52-5[2]

-

IUPAC Name: 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione

Physicochemical Properties

The key physical and chemical properties of DCDMH are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₅H₆Cl₂N₂O₂ | [2] |

| Molecular Weight | 197.02 g/mol | [2] |

| Appearance | White to off-white crystalline powder with a mild chlorine-like odor. | [1] |

| Melting Point | 130 - 136 °C | [2] |

| Boiling Point | 214 - 220 °C (sublimes) | [2] |

| Density | 1.50 g/cm³ | [2] |

| Solubility | Water: 2.1 g/L at 25 °C. Reacts with water to release hypochlorous acid.[3]Methylene Chloride: 300 g/LChloroform: 140 g/LCarbon Tetrachloride: 125 g/LBenzene: 92 g/L |

Toxicological and Safety Data

DCDMH is a hazardous substance requiring careful handling. The following table summarizes key toxicological and safety information. All personnel should consult the full Safety Data Sheet (SDS) before use.

| Data Point | Value | References |

| Oral LD50 (Rat) | 766-800 mg/kg | |

| Primary Hazards | Strong oxidizer, corrosive, harmful if swallowed, causes severe skin and eye burns, may cause allergic skin reaction, very toxic to aquatic life.[4][5] | |

| Fire Hazards | Combustible solid. May intensify fire; oxidizer. Contact with combustible material may lead to fire.[1] | |

| Incompatibilities | Strong acids, easily oxidized materials, ammonia (B1221849) salts, sulfides, xylene.[1] | |

| Decomposition | Emits toxic vapors of nitrogen oxides and hydrogen chloride when heated. Chlorine gas evolves at temperatures > 210 °C.[1][3] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis of DCDMH and a representative application in organic synthesis.

Synthesis of this compound (DCDMH)

This protocol is adapted from a modern, safer method utilizing trichloroisocyanuric acid (TCCA) as the chlorinating agent, avoiding the use of chlorine gas.[4]

Materials:

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile (B52724) (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice water bath

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethylhydantoin (1.0 equivalent).

-

Add acetonitrile to create a slurry.

-

Place the flask in an ice water bath to maintain a low temperature.

-

Slowly add solid trichloroisocyanuric acid (TCCA) (0.67 equivalents) to the stirred slurry over 10-15 minutes. Note: TCCA is a strong oxidizer; add in portions to control the reaction rate.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Upon reaction completion (can be monitored by TLC), filter the mixture through a Buchner funnel to remove the cyanuric acid by-product.

-

Wash the solid by-product with a small amount of cold acetonitrile.

-

Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The resulting solid is crude DCDMH. Recrystallize from an appropriate solvent system (e.g., chloroform) to obtain the purified product.[4]

-

Dry the crystalline product under vacuum. The expected yield is typically high (>85%).[4]

Application: α-Chlorination of Acetophenones

DCDMH is an effective reagent for the α-chlorination of ketones, an important transformation in the synthesis of pharmaceutical intermediates.[6]

Materials:

-

Substituted Acetophenone (B1666503) (e.g., 4'-methoxyacetophenone)

-

This compound (DCDMH)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (1.0 equivalent) in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

While stirring the solution, add DCDMH (0.5 equivalents for monochlorination) in portions. Note: DCDMH contains two active chlorine atoms.

-

Maintain the reaction temperature at 30–35 °C using a water bath. The reaction is typically complete within a few hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude α-chloroacetophenone.

-

Purify the product by column chromatography or recrystallization as necessary. High yields are generally reported for this reaction.[6]

Mechanisms and Workflows

Visual representations of key processes involving DCDMH aid in understanding its chemical behavior and application.

Mechanism of Biocidal Action

The primary biocidal and oxidizing function of DCDMH stems from its hydrolysis in water to release hypochlorous acid (HOCl), a potent antimicrobial agent.

Caption: Hydrolysis pathway of DCDMH releasing active chlorine species.

Experimental Workflow: Synthesis of DCDMH

The following diagram outlines the key steps in the laboratory synthesis of DCDMH from its precursor, 5,5-dimethylhydantoin.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H6Cl2N2O2 | CID 8360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arcjournals.org [arcjournals.org]

- 6. researchgate.net [researchgate.net]

The Genesis of Halogenated Hydantoins: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin (B18101) ring, a five-membered heterocyclic structure, has been a cornerstone in medicinal chemistry and industrial applications for over a century. The introduction of halogen atoms to this scaffold gave rise to a class of compounds with a remarkably diverse range of activities, from potent muscle relaxants to broad-spectrum biocides. This technical guide delves into the historical context of the discovery of halogenated hydantoins, providing an in-depth look at their synthesis, mechanisms of action, and the evolution of their applications.

Early Discoveries and the Foundation of Hydantoin Chemistry

The story of halogenated hydantoins begins with the hydantoin nucleus itself. While hydantoin was first synthesized by Adolf von Baeyer in 1861, it was the development of the Bucherer-Bergs synthesis in the early 20th century that opened the door for the widespread synthesis of 5-substituted and 5,5-disubstituted hydantoins. This multicomponent reaction, involving a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, provided a versatile and efficient route to the hydantoin core.

The Bucherer-Bergs Synthesis: A Gateway to Hydantoin Derivatives

The Bucherer-Bergs reaction remains a fundamental method for preparing the hydantoin scaffold. The general mechanism involves the formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form the hydantoin ring.

The Emergence of Halogenated Hydantoins in Medicine: The Story of Dantrolene (B1669809)

A pivotal moment in the history of halogenated hydantoins was the discovery of dantrolene, a skeletal muscle relaxant. First described in the scientific literature in 1967, dantrolene was a significant advancement in the management of spasticity.[1][2] Its true life-saving potential was realized in 1975 when South African anesthesiologist Gaisford Harrison demonstrated its remarkable efficacy in treating malignant hyperthermia, a rare and often fatal inherited disorder triggered by certain anesthetics.[1] Prior to dantrolene, the mortality rate from malignant hyperthermia was as high as 80%; with its introduction, this was dramatically reduced to less than 10%.[3][4]

Mechanism of Action of Dantrolene

Dantrolene exerts its muscle relaxant effect by inhibiting the release of calcium ions from the sarcoplasmic reticulum of muscle cells.[1] It achieves this by antagonizing the ryanodine (B192298) receptor (RyR1), a key channel involved in excitation-contraction coupling.[3]

Halogenated Hydantoins as Biocides and Disinfectants

Beyond the realm of medicine, halogenated hydantoins have found widespread application as effective and stable sources of chlorine and bromine for water treatment and disinfection. Compounds such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) are valued for their slow release of active halogen, providing long-lasting antimicrobial activity.

Experimental Protocols for Key Syntheses

Synthesis of 5,5-Dimethylhydantoin (B190458) via Bucherer-Bergs Reaction

This protocol is adapted from the procedure detailed in Organic Syntheses.

Materials:

-

Acetone (B3395972) cyanohydrin

-

Ammonium carbonate, powdered

-

Water

-

Activated charcoal

Procedure:

-

In a suitable beaker, mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.

-

Warm the mixture on a steam bath, preferably in a fume hood, and stir with a thermometer.

-

The reaction will commence around 50°C and continue for approximately 3 hours at a temperature of 68-80°C.

-

To complete the reaction and decompose any excess ammonium carbonate, increase the temperature to 90°C and maintain it until the mixture is quiescent (approximately 30 minutes).

-

Cool the reaction mixture, which will solidify.

-

Dissolve the solid residue in 100 mL of hot water.

-

Add activated charcoal to the solution and digest for a few minutes.

-

Filter the hot solution through a pre-heated filter.

-

Evaporate the filtrate on a hot plate until crystals begin to appear at the surface.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the crystals by suction filtration and wash sparingly with cold water.

-

The crude product can be recrystallized from boiling water.

Synthesis of this compound (DCDMH)

This procedure is a general method based on the chlorination of 5,5-dimethylhydantoin.

Materials:

-

5,5-Dimethylhydantoin

-

Sodium hydroxide

-

Chlorine gas

-

Water

Procedure:

-

Dissolve 5,5-dimethylhydantoin in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the cooled solution while maintaining the temperature below 10°C.

-

Monitor the pH of the reaction mixture. The reaction is typically complete when the pH drops to around 7.

-

The precipitated product is collected by filtration.

-

Wash the product with cold water.

-

Dry the product under vacuum.